2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-(2-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}ethyl)acetamide
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Overview
Description
This compound features an intriguing combination of heterocyclic moieties. Let’s break it down:
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Indole Scaffold: : The core structure contains an indole nucleus, which is a benzopyrrole with 10 π-electrons. It’s aromatic due to π-electron delocalization, similar to benzene. Indole is found in various synthetic drug molecules and natural compounds, such as tryptophan and indole-3-acetic acid (a plant hormone). Physically, it’s crystalline and colorless with a distinct odor .
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Triazolopyridine: : The compound also includes a triazolopyridine ring system. Triazoles are five-membered heterocycles containing three nitrogen atoms. They exhibit diverse biological activities and are of interest in drug discovery .
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products could include derivatives with modified substituents on the indole or triazolopyridine rings.
Scientific Research Applications
Here’s where it gets exciting! Researchers explore this compound’s potential in several fields:
Medicine: Investigate its pharmacological properties, such as antiviral, anti-inflammatory, and anticancer effects.
Chemistry: Study its reactivity and design derivatives for specific applications.
Biology: Explore interactions with cellular targets and pathways.
Mechanism of Action
The compound likely interacts with specific receptors or enzymes, affecting cellular processes. Further studies are needed to unravel its precise mechanism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure and properties to related indole derivatives and triazolopyridines. Its uniqueness lies in the fusion of these two heterocyclic systems.
Properties
Molecular Formula |
C20H19ClN6O |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O/c1-13-16(20(26-23-13)14-5-7-15(21)8-6-14)12-19(28)22-10-9-18-25-24-17-4-2-3-11-27(17)18/h2-8,11H,9-10,12H2,1H3,(H,22,28)(H,23,26) |
InChI Key |
RBNWVGKOWWGCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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